molecular formula C20H24N2O6S B12205766 N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide

N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B12205766
M. Wt: 420.5 g/mol
InChI Key: AJKSDTAJKPDAQF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide is a benzamide derivative characterized by:

  • A benzamide core (aromatic ring with a carboxamide group).
  • 2,4-Dimethoxyphenyl substitution on the amide nitrogen, influencing lipophilicity and electronic properties.
  • A 4-methyl group at the 4-position of the benzamide ring, providing steric bulk.

Properties

Molecular Formula

C20H24N2O6S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C20H24N2O6S/c1-14-4-5-15(12-19(14)29(24,25)22-8-10-28-11-9-22)20(23)21-17-7-6-16(26-2)13-18(17)27-3/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)

InChI Key

AJKSDTAJKPDAQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of 4-methyl-3-nitrobenzoic acid with 2,4-dimethoxyaniline under acidic conditions to form the corresponding amide.

    Reduction of Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Sulfonylation: The amine is subsequently reacted with morpholine-4-sulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Biology: The compound is used in biochemical assays to study protein-ligand interactions and cellular pathways.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methyl-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound C₂₁H₂₅N₂O₆S* 2,4-Dimethoxyphenyl, 4-methyl, morpholine-4-sulfonyl ~453.5 (calculated) High polarity due to sulfonyl and ether groups -
4-Methyl-3-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide C₂₀H₂₀N₄O₄S₂ Pyridinyl-thiazole, morpholine-4-sulfonyl 444.53 Enhanced heterocyclic interactions
N-(2-Furylmethyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide C₁₇H₂₀N₂O₆S Furylmethyl, methoxy, morpholine-4-sulfonyl 380.42 Increased solubility from furan group
4-Chloro-N-{3-[(difluoromethyl)sulfonyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide C₂₁H₂₀ClF₂N₂O₆S₂ Difluoromethylsulfonyl, chloro, morpholine-4-sulfonyl 589.1 (M+1) High electrophilicity from halogens
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 3,4-Dimethoxyphenethyl, benzamide 285.34 Simpler structure; lacks sulfonyl groups

*Calculated based on structural formula.

Key Observations:

  • Morpholine Sulfonyl Group : Present in the target compound and analogs (e.g., ), this group improves aqueous solubility and may modulate target binding via hydrogen bonding .
  • Dimethoxyphenyl Substitution : Rip-B () shares a dimethoxyphenyl group but lacks the sulfonyl and morpholine moieties, suggesting the target compound may exhibit distinct pharmacokinetics.

Physical and Spectral Properties

Table 3: Spectral and Physical Data
Compound Name Melting Point (°C) IR/NMR Key Features Reference
Target Compound Not reported Expected νC=O (~1660–1680 cm⁻¹), νS=O (~1250 cm⁻¹) -
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 90 νC=O at ~1663–1682 cm⁻¹ (IR); δ 7.5–8.0 ppm (aromatic H, NMR)
4-Chloro-N-{3-[(difluoromethyl)sulfonyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide 175–178 νC-F (~1100 cm⁻¹), νS=O (~1250 cm⁻¹)
Hydrazinecarbothioamide derivatives Not reported νC=S (1243–1258 cm⁻¹), νNH (3150–3319 cm⁻¹)

Key Observations:

  • The morpholine sulfonyl group’s νS=O vibration (~1250 cm⁻¹) is consistent across analogs ().
  • Melting points vary significantly: Rip-B (90°C, ) vs. halogenated analogs (175–178°C, ), reflecting differences in molecular symmetry and intermolecular forces.

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